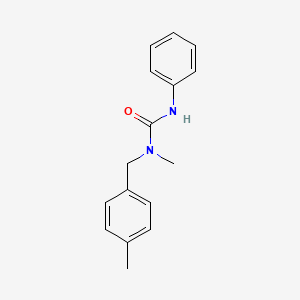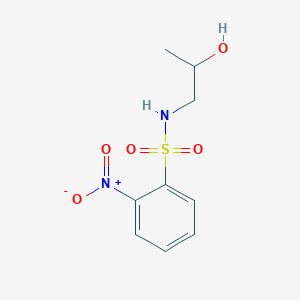![molecular formula C11H17N5O2S B4997855 3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone](/img/structure/B4997855.png)
3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a piperazinone derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone involves the inhibition of specific enzymes and pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, a crucial enzyme involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its activity against cancer cells and its antibacterial and antifungal properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, it has been shown to disrupt bacterial and fungal cell membranes, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone in lab experiments include its high potency and selectivity against cancer cells and its antibacterial and antifungal properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the research on 3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone. These include:
1. Further studies to determine its safety and efficacy in vivo.
2. Development of new derivatives with improved potency and selectivity.
3. Investigation of its potential applications in the treatment of other diseases, such as viral infections.
4. Exploration of its potential as a lead compound for the development of new antibiotics.
5. Investigation of its potential as a radiopharmaceutical for cancer imaging and therapy.
In conclusion, this compound is a chemical compound that has significant potential in drug discovery and development. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide a foundation for further research in this area.
Méthodes De Synthèse
The synthesis of 3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone involves the reaction of 3,3-dimethyl-2,4-dioxopiperazine with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is a white crystalline solid that has been characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in drug discovery and development. It has been shown to have significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3,3-dimethyl-4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S/c1-11(2)9(18)12-4-5-16(11)8(17)6-19-10-14-13-7-15(10)3/h7H,4-6H2,1-3H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJVFWICVJQCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CSC2=NN=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4997786.png)
![3-[(3,5-dibromo-2-pyridinyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4997798.png)
![4-chloro-2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4997799.png)
![3-(4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4997831.png)
![1-ethyl-4-(3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4997835.png)


![3-{[(2-furylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4997844.png)
![5-(3,4-diethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4997846.png)
![3-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4997863.png)
![1-(3-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B4997870.png)
![diethyl [4-(4-nitrophenoxy)butyl]malonate](/img/structure/B4997872.png)
![4-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzamide](/img/structure/B4997879.png)